molecular formula C12H19N5 B11746616 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11746616
M. Wt: 233.31 g/mol
InChI Key: UDMGPOVZTUVKMQ-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological and chemical properties Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for temperature and pressure control ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the replacement of functional groups with new substituents .

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-6-17-7-5-12(15-17)13-9-11-10(2)8-14-16(11)3/h5,7-8H,4,6,9H2,1-3H3,(H,13,15)

InChI Key

UDMGPOVZTUVKMQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=C(C=NN2C)C

Origin of Product

United States

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